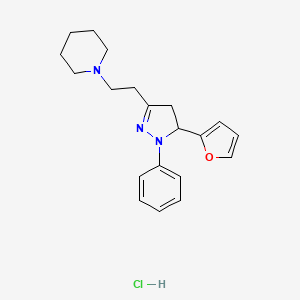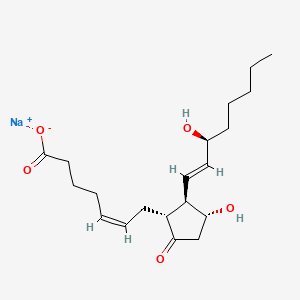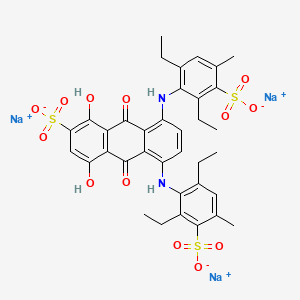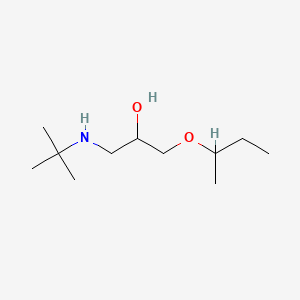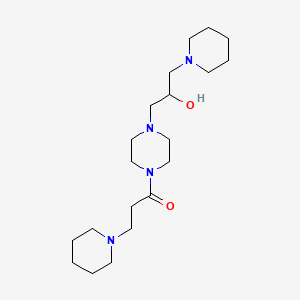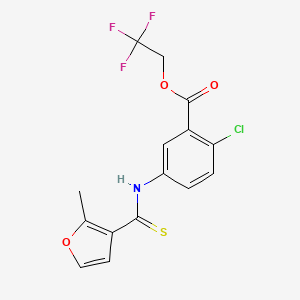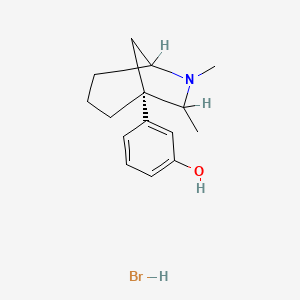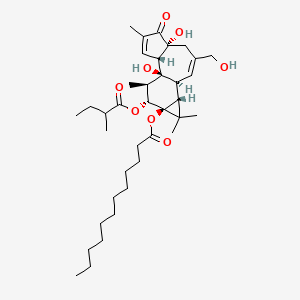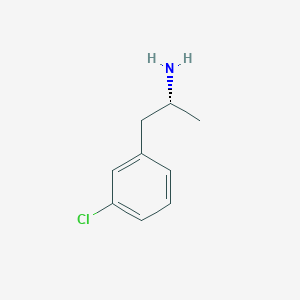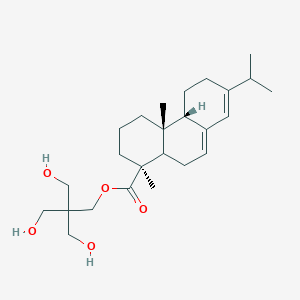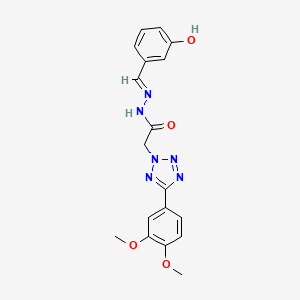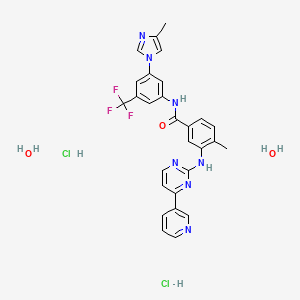
Nilotinib dihydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nilotinib dihydrochloride dihydrate is a pharmaceutical compound used primarily in the treatment of chronic myelogenous leukemia (CML). It is a second-generation tyrosine kinase inhibitor that targets the BCR-ABL protein, which is produced by the Philadelphia chromosome abnormality in CML patients . This compound is marketed under the brand name Tasigna and is known for its higher affinity and specificity compared to first-generation inhibitors like imatinib .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib dihydrochloride dihydrate involves multiple steps. The process begins with the reaction of ethyl-3-amino-4-methylbenzoate with cyanamide in the presence of hydrochloric acid in ethanol. This intermediate is then treated with aqueous ammonium nitrate to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethylester mononitrate. Further treatment with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in ethanol yields 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid ethylester. This compound is hydrolyzed using sodium hydroxide in ethanol, and the resulting product is coupled with 5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline in the presence of diethylcyanophosphate and triethylamine in dimethylformamide to produce Nilotinib .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to obtain the dihydrate form. The final product is characterized by techniques such as X-ray powder diffraction (XPRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure its stability and purity .
化学反応の分析
Types of Reactions
Nilotinib dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Nilotinib can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nilotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving Nilotinib include hydrochloric acid, sodium hydroxide, diethylcyanophosphate, and triethylamine. Reaction conditions often involve solvents like ethanol and dimethylformamide, with temperature and pH carefully controlled to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. Degradation products can also form under stress conditions, which are analyzed using stability-indicating methods .
科学的研究の応用
Nilotinib dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving kinase inhibitors and their interactions with target proteins.
Biology: Employed in cellular studies to understand the mechanisms of kinase inhibition and its effects on cell signaling pathways.
作用機序
Nilotinib dihydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition occurs because Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, effectively blocking the phosphorylation of downstream targets and thereby inhibiting the proliferation of leukemic cells . Additionally, Nilotinib targets other kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Uniqueness of Nilotinib
Nilotinib is unique due to its high specificity and affinity for the BCR-ABL protein, making it particularly effective in patients who are resistant to imatinib. Its ability to target additional kinases like c-KIT and PDGFR further enhances its therapeutic potential .
特性
CAS番号 |
1277165-20-4 |
|---|---|
分子式 |
C28H28Cl2F3N7O3 |
分子量 |
638.5 g/mol |
IUPAC名 |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C28H22F3N7O.2ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2*1H;2*1H2 |
InChIキー |
UWLYJIFMRDCBAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


